molecular formula C13H9BrF2OZn B14882233 4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide

4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14882233
M. Wt: 364.5 g/mol
InChI Key: IPQLPGKQWQYQEG-UHFFFAOYSA-M
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Description

4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent. This compound is particularly useful in cross-coupling reactions, such as the Negishi coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:

4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYL bromide+Zn4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE\text{4-[(2',3'-DIFLUOROPHENOXY)METHYL]PHENYL bromide} + \text{Zn} \rightarrow \text{4-[(2',3'-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE} 4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYL bromide+Zn→4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is primarily involved in substitution and addition reactions. It is a nucleophilic reagent that can participate in various organic transformations.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the coupling of the organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.

    Substitution Reactions: The compound can react with electrophiles to form new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.

Scientific Research Applications

4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in organic reactions. The zinc atom coordinates with the organic moiety, making it more reactive towards electrophiles. This facilitates the formation of new carbon-carbon bonds through various coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide

Uniqueness

4-[(2’,3’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in organic synthesis. The presence of the difluorophenoxy group enhances its nucleophilicity and stability in THF, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

IPQLPGKQWQYQEG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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